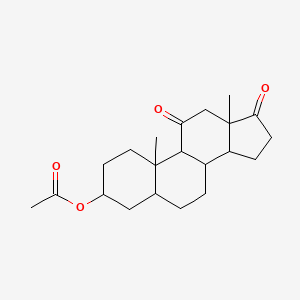
2,3-Bis(bromomethyl)-1,4-dihydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(bromomethyl)-1,4-dihydroxyanthracene-9,10-dione is an organic compound that belongs to the family of anthraquinones. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of bromomethyl groups at the 2 and 3 positions, and hydroxyl groups at the 1 and 4 positions on the anthracene-9,10-dione core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(bromomethyl)-1,4-dihydroxyanthracene-9,10-dione typically involves the bromination of 1,4-dihydroxyanthracene-9,10-dione. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like recrystallization or chromatography, would be applicable.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(bromomethyl)-1,4-dihydroxyanthracene-9,10-dione undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxyl groups can be oxidized to quinones, and the anthraquinone core can undergo reduction to form hydroquinones.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Quinones.
Reduction Products: Hydroquinones.
Applications De Recherche Scientifique
2,3-Bis(bromomethyl)-1,4-dihydroxyanthracene-9,10-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,3-Bis(bromomethyl)-1,4-dihydroxyanthracene-9,10-dione involves its interaction with biological macromolecules. The compound can intercalate with DNA, disrupting the replication and transcription processes. It also inhibits topoisomerase enzymes, which are crucial for DNA unwinding and replication . The bromomethyl groups can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to cellular damage and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Bis(bromomethyl)quinoxaline: Known for its antibacterial activity.
2,3-Bis(dibromomethyl)naphthalene: Used in the synthesis of polymers and as a precursor for other organic compounds.
1,4-Dihydroxyanthraquinone: A parent compound used in the synthesis of various anthraquinone derivatives with applications in dyes and pigments.
Uniqueness
2,3-Bis(bromomethyl)-1,4-dihydroxyanthracene-9,10-dione is unique due to the presence of both bromomethyl and hydroxyl groups on the anthraquinone core. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its potential biological activities, such as anticancer and antibacterial properties, further distinguish it from other similar compounds.
Propriétés
Numéro CAS |
77422-59-4 |
|---|---|
Formule moléculaire |
C16H10Br2O4 |
Poids moléculaire |
426.05 g/mol |
Nom IUPAC |
2,3-bis(bromomethyl)-1,4-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H10Br2O4/c17-5-9-10(6-18)16(22)12-11(15(9)21)13(19)7-3-1-2-4-8(7)14(12)20/h1-4,21-22H,5-6H2 |
Clé InChI |
PKHIPHBPAMPVCE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C(=C(C(=C3C2=O)O)CBr)CBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4Z)-4-[(1-methyl-1H-indol-3-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11998426.png)




![2-(4-bromo-2-cyanophenoxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11998459.png)


![Acetamide, n-[1-(4-nitrobenzoyl)ethenyl]-](/img/structure/B11998483.png)

![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11998495.png)


